1-(2-Butoxyethoxy)-4-iodobenzene
Overview
Description
“1-(2-Butoxyethoxy)-4-iodobenzene” is a derivative of “1-(2-Butoxyethoxy)ethanol”, also known as Diethylene glycol butyl ether . This compound is a colorless liquid with a low odor and high boiling point . It is primarily used as a solvent for paints and varnishes in the chemical industry, household detergents, brewing chemicals, and textile processing .
Synthesis Analysis
Diethylene glycol monobutyl ether (DEGBE), a compound similar to “1-(2-Butoxyethoxy)-4-iodobenzene”, is produced by the reaction of ethylene oxide and n-butanol with an alkalic catalyst . It is also a chemical intermediate for the synthesis of diethylene glycol monobutyl ether acetate, diethylene glycol dibutyl ether, and piperonyl acetate .Molecular Structure Analysis
The molecular formula of “1-(2-Butoxyethoxy)ethanol” is C8H18O3 . The molecular weight is 162.227 Da . The structure is based on structures generated from information available in ECHA’s databases .Physical And Chemical Properties Analysis
“1-(2-Butoxyethoxy)ethanol” has a density of 0.954 g/cm3 . It has a melting point of -68 °C and a boiling point of 230 °C . It is soluble in water, ethanol, ethyl ether, and acetone .Scientific Research Applications
Oxidation and Peroxy Radical Source
- 1-(2-Butoxyethoxy)-4-iodobenzene has been studied for its role in oxidation processes. A notable example is its use in the generation of hypervalent iodine species for oxidation. Zhao et al. (2011) utilized bis(tert-butylperoxy)iodobenzene, a derivative, as a peroxy radical source for the oxidation of unreactive alkyl esters and amides to keto compounds under mild conditions (Zhao, Yim, Tan, & Yeung, 2011).
Catalyst in Organic Synthesis
- The compound has been applied as a catalyst in various organic syntheses. For instance, iodobenzene-catalyzed cyclization was researched by Moroda & Togo (2008), which involved the reaction with 2-aryl-N-methoxyethanesulfonamides to produce 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides (Moroda & Togo, 2008).
Supercapacitor Applications
- Frąckowiak et al. (2014) explored the electrochemical behavior of supercapacitor carbon electrodes in solutions modified by iodide, among other redox-active species. This research highlighted the potential of such compounds in enhancing supercapacitor performance (Frąckowiak, Meller, Menzel, Gastol, & Fic, 2014).
Antioxidant Synthesis
- In the field of antioxidants, Engman et al. (1999) reported the synthesis of dihydrotellurophenes and selenophenes via reactions involving 1-(2-iodophenyl)-1-methyloxirane. This process is a part of exploring novel antioxidants (Engman, Laws, Malmström, Schiesser, & Zugaro, 1999).
Synthesis of Organic Compounds
- Various organic syntheses involving 1-(2-Butoxyethoxy)-4-iodobenzene have been investigated. These include the preparation of N-picolylcarboxamides via palladium-catalyzed aminocarbonylation (Gergely et al., 2014) and the efficient synthesis of 1,2-dibromobenzenes as valuable precursors in organic transformations (Diemer, Leroux, & Colobert, 2011). These studies demonstrate the compound's versatility in facilitating complex chemical reactions (Gergely, Farkas, Takács, Petz, & Kollár, 2014); (Diemer, Leroux, & Colobert, 2011).
Ultrasound-Assisted Organic Synthesis
- The application of ultrasound in organic synthesis involving 1-(2-Butoxyethoxy)-4-iodobenzene has been explored. Harikumar & Rajendran (2014) conducted a study on the preparation of 1-butoxy-4-nitrobenzene, showcasing the efficiency of ultrasound-assisted reactions (Harikumar & Rajendran, 2014).
Safety And Hazards
properties
IUPAC Name |
1-(2-butoxyethoxy)-4-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IO2/c1-2-3-8-14-9-10-15-12-6-4-11(13)5-7-12/h4-7H,2-3,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVSASFESBGCEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649512 | |
Record name | 1-(2-Butoxyethoxy)-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Butoxyethoxy)-4-iodobenzene | |
CAS RN |
920270-46-8 | |
Record name | 1-(2-Butoxyethoxy)-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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